REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C>>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:5]([C:4]2[CH:8]=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=2)=[O:7])=[CH:14][CH:13]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.72 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
6.98 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 140°-155° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the bath temperature raised to 180°-190° C.
|
Type
|
CUSTOM
|
Details
|
A solution was obtained at about 130° C
|
Type
|
CUSTOM
|
Details
|
The heating bath was removed
|
Type
|
ADDITION
|
Details
|
the stirred mixture (sublimate above the solution) was treated cautiously with 60 mL of water
|
Type
|
CUSTOM
|
Details
|
the heating bath removed
|
Type
|
ADDITION
|
Details
|
50 mL of 3N HCl added
|
Type
|
ADDITION
|
Details
|
the mixture poured into 750 mL of water
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
EXTRACTION
|
Details
|
the resulting solid extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) solution
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to yield a brown solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol-hexane (1:3)
|
Type
|
CUSTOM
|
Details
|
that was chromatographed on silica gel (methylene chloride)
|
Type
|
CUSTOM
|
Details
|
to yield 4.83 g (30%) of yellow 4-amino-3'-fluorobenzophone, mp 98°-100° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C(=O)C2=CC(=CC=C2)F)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |